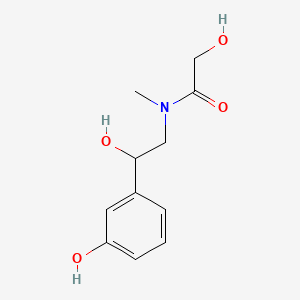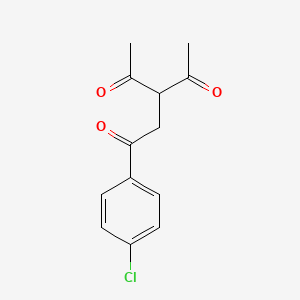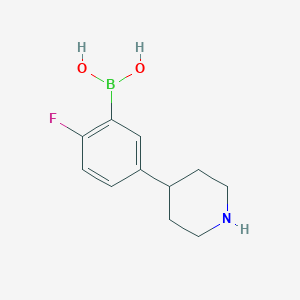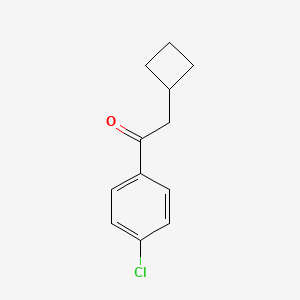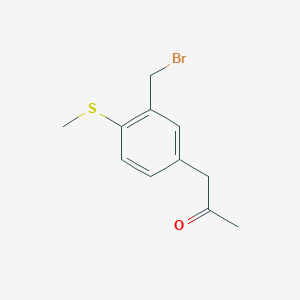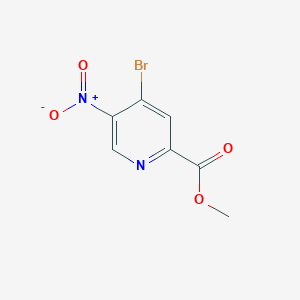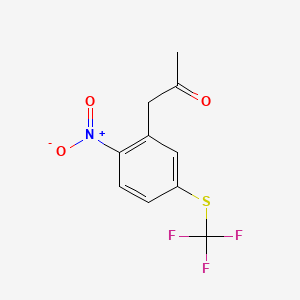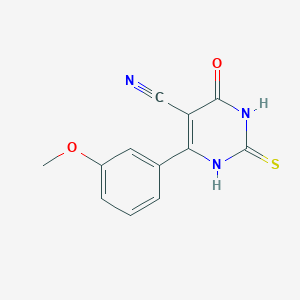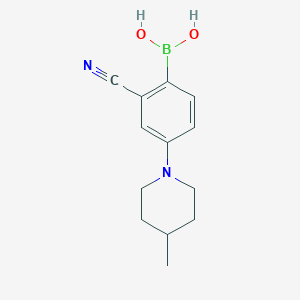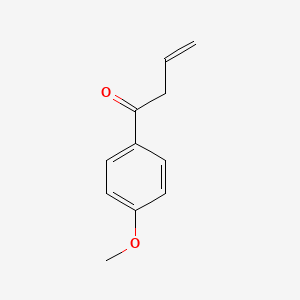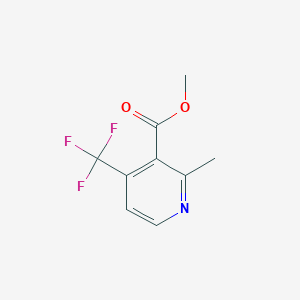
Methyl 2-methyl-4-trifluoromethylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methyl-4-trifluoromethylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a trifluoromethyl group attached to the nicotinate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4-trifluoromethylnicotinate typically involves the reaction of 2-methyl-4-trifluoromethylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction can be represented as follows:
2-methyl-4-trifluoromethylpyridine+methyl chloroformate→methyl 2-methyl-4-trifluoromethylnicotinate
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The raw materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
Methyl 2-methyl-4-trifluoromethylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-methyl-4-trifluoromethylpyridine-3-carboxylic acid.
Reduction: Formation of 2-methyl-4-trifluoromethylpyridine-3-methanol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
科学研究应用
Methyl 2-methyl-4-trifluoromethylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties such as increased stability and bioavailability.
作用机制
The mechanism of action of methyl 2-methyl-4-trifluoromethylnicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Methyl 4-trifluoromethylnicotinate
- Methyl 2-methyl-3-trifluoromethylnicotinate
- Methyl 2-methyl-5-trifluoromethylnicotinate
Uniqueness
Methyl 2-methyl-4-trifluoromethylnicotinate is unique due to the specific positioning of the trifluoromethyl group on the nicotinate structure. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The trifluoromethyl group also imparts unique properties such as increased metabolic stability and enhanced binding affinity to target proteins.
属性
分子式 |
C9H8F3NO2 |
|---|---|
分子量 |
219.16 g/mol |
IUPAC 名称 |
methyl 2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8F3NO2/c1-5-7(8(14)15-2)6(3-4-13-5)9(10,11)12/h3-4H,1-2H3 |
InChI 键 |
NQJSYDVEQYLSBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1C(=O)OC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal](/img/structure/B14070840.png)
